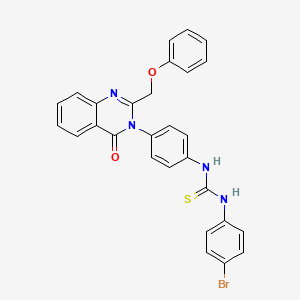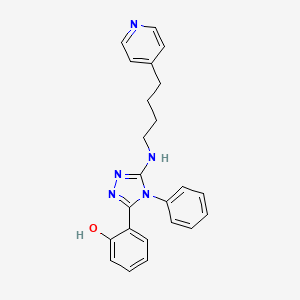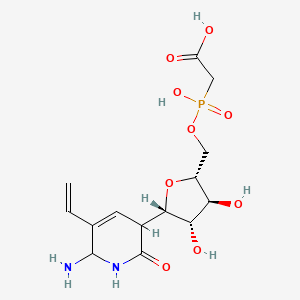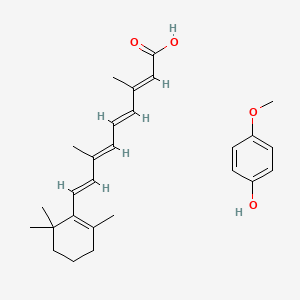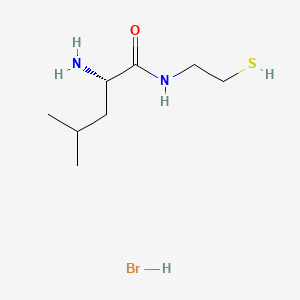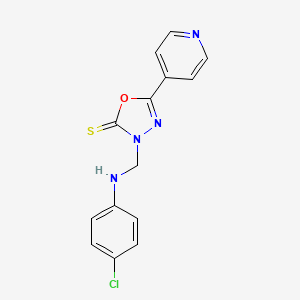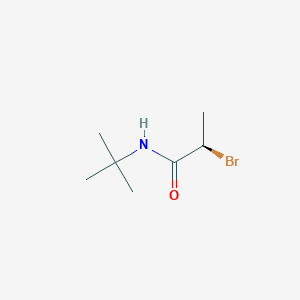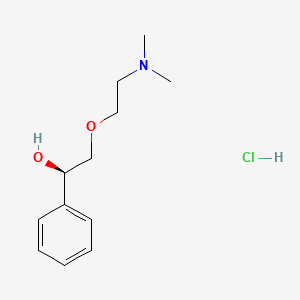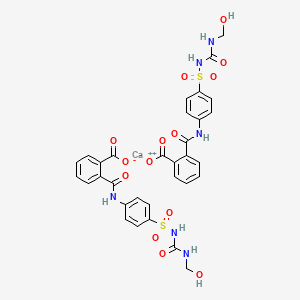
Ode-bn-pmeg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine involves several steps. The key intermediate, 9-[(2-phosphonomethoxy)ethyl]guanine, is first prepared. This intermediate is then reacted with octadecyloxyethyl benzyl chloride under specific conditions to yield the final product . The reaction typically requires the presence of a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions can produce various substituted guanine derivatives .
Scientific Research Applications
Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside phosphonate chemistry.
Biology: The compound is employed in research on viral replication and inhibition, particularly for HPV.
Industry: The compound is used in the development of antiviral drugs and formulations.
Mechanism of Action
The mechanism of action of Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine involves its conversion to the active form, 9-(2-phosphonomethoxyethyl)guanine (PMEG). PMEG is then phosphorylated to its active triphosphate form, which acts as a chain-terminating inhibitor of viral DNA polymerases . This inhibition prevents viral DNA replication, leading to the suppression of viral infection .
Comparison with Similar Compounds
Similar Compounds
9-(2-phosphonomethoxyethyl)adenine (PMEA): Another acyclic nucleoside phosphonate with antiviral activity.
Cidofovir: A nucleotide analogue used to treat cytomegalovirus infections.
Tenofovir: An antiretroviral medication used to prevent and treat HIV/AIDS.
Uniqueness
Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine is unique due to its enhanced antiviral activity and ability to inhibit HPV DNA amplification more effectively than other similar compounds . Its octadecyloxyethyl benzyl moiety enhances cellular uptake and conversion to the active form, making it a potent antiviral agent .
Properties
CAS No. |
1626364-18-8 |
|---|---|
Molecular Formula |
C35H58N5O6P |
Molecular Weight |
675.8 g/mol |
IUPAC Name |
2-amino-9-[2-[[2-octadecoxyethoxy(phenylmethoxy)phosphoryl]methoxy]ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C35H58N5O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24-43-26-27-45-47(42,46-28-31-21-18-17-19-22-31)30-44-25-23-40-29-37-32-33(40)38-35(36)39-34(32)41/h17-19,21-22,29H,2-16,20,23-28,30H2,1H3,(H3,36,38,39,41) |
InChI Key |
AHSNBFKBLUUKAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOP(=O)(COCCN1C=NC2=C1N=C(NC2=O)N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)
